(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the diazinane intermediate.
Iodination and ethoxylation: These steps can be carried out using iodine and ethyl alcohol in the presence of a catalyst to introduce the iodine and ethoxy groups, respectively.
Final condensation: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the iodine to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the iodine atom could yield various substituted derivatives.
Scientific Research Applications
(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to similar compounds, (5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of both iodine and fluorine atoms can enhance its reactivity and binding affinity to certain targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FIN2O5/c1-2-28-15-9-10(8-13(21)16(15)24)7-11-17(25)22-19(27)23(18(11)26)14-6-4-3-5-12(14)20/h3-9,24H,2H2,1H3,(H,22,25,27)/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMSPNWJNCLYJB-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FIN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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